2,2-Dimethyl-5,8-di-morpholin-4-yl-1,4-dihydro-2H-3-oxa-7-thia-6,9,10,11-tetraaza-benzo[c]fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-DIMETHYL-5,8-DIMORPHOLINO-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZINE is a complex heterocyclic compound with a molecular formula of C21H26N6O3S . This compound is characterized by its unique structure, which includes multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-DIMETHYL-5,8-DIMORPHOLINO-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of resorcinol with 3-chloropropanoic acid to form an intermediate, which is then subjected to further reactions involving various reagents and catalysts to achieve the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-DIMETHYL-5,8-DIMORPHOLINO-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .
Scientific Research Applications
2,2-DIMETHYL-5,8-DIMORPHOLINO-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-DIMETHYL-5,8-DIMORPHOLINO-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZINE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-f]chromenone derivatives: These compounds share a similar pyrano structure and exhibit various biological activities.
Thieno[3,2-d]pyrimidines: These compounds have a similar thieno ring and are studied for their antitumor and antibacterial activities.
Uniqueness
2,2-DIMETHYL-5,8-DIMORPHOLINO-1,4-DIHYDRO-2H-PYRANO[4’‘,3’‘:4’,5’]PYRIDO[3’,2’:4,5]THIENO[3,2-D][1,2,3]TRIAZINE is unique due to its complex structure, which includes multiple fused rings and functional groups.
Properties
Molecular Formula |
C21H26N6O3S |
---|---|
Molecular Weight |
442.5 g/mol |
IUPAC Name |
4,4-dimethyl-8,13-dimorpholin-4-yl-5-oxa-11-thia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene |
InChI |
InChI=1S/C21H26N6O3S/c1-21(2)11-13-14(12-30-21)18(26-3-7-28-8-4-26)22-20-15(13)16-17(31-20)19(24-25-23-16)27-5-9-29-10-6-27/h3-12H2,1-2H3 |
InChI Key |
XVCLKKDYPWMEDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC3=C2C4=C(S3)C(=NN=N4)N5CCOCC5)N6CCOCC6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.